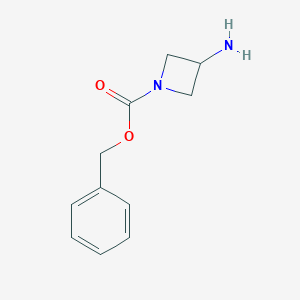

Benzyl 3-aminoazetidine-1-carboxylate

Description

Structure

2D Structure

Properties

IUPAC Name |

benzyl 3-aminoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYBBTZXKIYFRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585747 | |

| Record name | Benzyl 3-aminoazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112257-20-2 | |

| Record name | Phenylmethyl 3-amino-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112257-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3-aminoazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminoazetidine, N1-CBZ-protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyl 3-aminoazetidine-1-carboxylate chemical structure and IUPAC name

An In-Depth Guide to Benzyl 3-aminoazetidine-1-carboxylate: Chemical Structure and Properties

For researchers, scientists, and professionals in drug development, a precise understanding of novel chemical entities is paramount. This technical guide provides a detailed overview of this compound, a key building block in medicinal chemistry.

Chemical Identity and Structure

This compound is a synthetic organic compound featuring a central four-membered azetidine ring. This scaffold is of significant interest in drug discovery due to its conformational rigidity and ability to introduce specific vectors for molecular interactions.

IUPAC Name: this compound

Synonyms: 1-Cbz-3-aminoazetidine, 1-Azetidinecarboxylic acid, 3-amino-, phenylmethyl ester

Molecular Formula: C₁₁H₁₄N₂O₂

The structure is characterized by an azetidine ring substituted at the 1-position with a benzyloxycarbonyl group (often abbreviated as Cbz or Z), which serves as a protecting group for the nitrogen atom. An amino group is attached to the 3-position of the azetidine ring, providing a crucial point for further chemical modification.

Physicochemical Properties

A summary of key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 206.24 g/mol | PubChem |

| CAS Number | 112257-20-2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |

| Rotatable Bond Count | 3 | PubChem (Computed) |

Logical Representation of the Chemical Structure

The relationship between the core functional groups of this compound can be visualized as a logical workflow. The azetidine ring forms the central scaffold, with two key substituents defining its chemical reactivity and utility.

Synthesis of Benzyl 3-aminoazetidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two primary synthetic pathways for the preparation of Benzyl 3-aminoazetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The guide provides comprehensive experimental protocols, quantitative data, and visual representations of the synthetic routes to facilitate its practical application in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the azetidine ring, a strained four-membered heterocycle, imparts unique conformational constraints and physicochemical properties to molecules, often leading to enhanced biological activity and improved pharmacokinetic profiles. The primary amino group at the 3-position and the carbobenzyloxy (Cbz) protected nitrogen at the 1-position allow for orthogonal functionalization, making it a versatile scaffold for library synthesis and lead optimization. This guide outlines two reliable and well-documented synthetic routes to this important compound.

Pathway 1: Synthesis from 1-Boc-3-aminoazetidine

This pathway is a straightforward two-step sequence starting from the commercially available tert-butyl 3-aminoazetidine-1-carboxylate (1-Boc-3-aminoazetidine). The synthesis involves the deprotection of the Boc group followed by the protection of the azetidine nitrogen with a Cbz group.

Logical Workflow for Pathway 1

Caption: Workflow for the synthesis of this compound starting from 1-Boc-3-aminoazetidine.

Experimental Protocol: Pathway 1

Step 1: Boc Deprotection of tert-butyl 3-aminoazetidine-1-carboxylate

-

Reaction: tert-butyl 3-aminoazetidine-1-carboxylate is treated with a strong acid, typically hydrochloric acid in an organic solvent, to cleave the tert-butyloxycarbonyl (Boc) protecting group, yielding 3-aminoazetidine as its dihydrochloride salt.

-

Procedure:

-

To a solution of tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in anhydrous 1,4-dioxane (5-10 volumes), add a solution of 4 M HCl in 1,4-dioxane (2.0-3.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the resulting precipitate of 3-aminoazetidine dihydrochloride is collected by filtration, washed with cold diethyl ether, and dried under vacuum. The product is typically used in the next step without further purification.

-

Step 2: N-Cbz Protection of 3-Aminoazetidine Dihydrochloride

-

Reaction: The free secondary amine of the azetidine ring is protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions.

-

Procedure:

-

Suspend 3-aminoazetidine dihydrochloride (1.0 eq) in a mixture of water and a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (1:1 v/v).

-

Cool the mixture to 0 °C and add a base, such as sodium carbonate or triethylamine (3.0-4.0 eq), portion-wise to neutralize the hydrochloride salt and basify the solution (pH 9-10).

-

Slowly add benzyl chloroformate (1.1-1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, separate the organic layer. Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

-

Quantitative Data: Pathway 1

| Step | Reactants | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Boc-3-aminoazetidine | 4 M HCl in Dioxane | 1,4-Dioxane | 0 to RT | 2-4 | >95 (crude) |

| 2 | 3-Aminoazetidine dihydrochloride | Benzyl Chloroformate, Na₂CO₃ | DCM/Water | 0 to RT | 12-16 | 80-90 |

Pathway 2: Synthesis from Epichlorohydrin and Benzylamine

This pathway involves the construction of the azetidine ring from acyclic precursors. It begins with the reaction of epichlorohydrin and benzylamine to form 1-benzylazetidin-3-ol, which is then converted to the 3-amino derivative, followed by a debenzylation and Cbz-protection sequence.

Logical Workflow for Pathway 2

Caption: Workflow for the synthesis of this compound starting from epichlorohydrin and benzylamine.

Experimental Protocol: Pathway 2

Step 1: Synthesis of 1-Benzylazetidin-3-ol [1]

-

Reaction: Benzylamine reacts with epichlorohydrin to form an amino alcohol intermediate, which then undergoes intramolecular cyclization to yield 1-benzylazetidin-3-ol.

-

Procedure:

-

To a solution of benzylamine (1.15 eq) in water (15 volumes), slowly add epichlorohydrin (1.0 eq) at 0-5 °C.[1]

-

Stir the reaction mixture at 0-5 °C for 16 hours.[1]

-

Isolate the crude product by filtration, wash with water, and dry in vacuo.[1]

-

Dissolve the crude product in acetonitrile and add sodium carbonate (1.4 eq).[1]

-

Heat the mixture to reflux (80-90 °C) and stir for 16 hours.[1]

-

After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain 1-benzylazetidin-3-ol.

-

Step 2: Conversion of 1-Benzylazetidin-3-ol to 1-Benzyl-3-aminoazetidine

This conversion can be achieved through several methods. One common approach is via a Mitsunobu reaction or through activation of the hydroxyl group followed by nucleophilic substitution.

-

Method A: Via Mesylation and Azide Displacement

-

Mesylation: To a solution of 1-benzylazetidin-3-ol (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir at room temperature for 2-4 hours. Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to give the crude mesylate.

-

Azide Displacement: Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (1.5 eq). Heat the mixture to 80-100 °C and stir for 12-16 hours. After cooling, pour the mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry, and concentrate.

-

Reduction: Dissolve the crude azide in methanol or ethanol and add a catalytic amount of palladium on carbon (10% Pd/C). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours. Filter the catalyst through Celite and concentrate the filtrate to obtain 1-benzyl-3-aminoazetidine.

-

Step 3: N-Debenzylation of 1-Benzyl-3-aminoazetidine

-

Reaction: The N-benzyl group is removed by catalytic hydrogenation to yield 3-aminoazetidine.

-

Procedure:

-

Dissolve 1-benzyl-3-aminoazetidine (1.0 eq) in methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, 10-20 wt%).

-

Stir the mixture under a hydrogen atmosphere at room temperature for 12-24 hours.

-

Filter the catalyst and concentrate the filtrate to obtain 3-aminoazetidine. The crude product is often obtained as the free base and can be converted to a salt for easier handling or used directly in the next step.

-

Step 4: N-Cbz Protection of 3-Aminoazetidine

-

This step is identical to Step 2 in Pathway 1.

Quantitative Data: Pathway 2

| Step | Starting Material | Key Reagents | Typical Yield (%) |

| 1 | Epichlorohydrin, Benzylamine | Na₂CO₃ | 70-85[1] |

| 2a | 1-Benzylazetidin-3-ol | MsCl, NaN₃, H₂/Pd-C | 60-70 (over 3 steps) |

| 3 | 1-Benzyl-3-aminoazetidine | H₂, Pd/C | 85-95 |

| 4 | 3-Aminoazetidine | Benzyl Chloroformate | 80-90 |

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the benzylic protons, the aromatic protons of the Cbz group, and the protons of the azetidine ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, the aromatic carbons, the benzylic carbon, and the carbons of the azetidine ring. |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₁₁H₁₄N₂O₂. |

| IR | Characteristic absorption bands for the N-H (amine), C=O (carbamate), and aromatic C-H functional groups. |

Safety Considerations

-

Benzyl chloroformate is a lachrymator and is corrosive. It should be handled with extreme care in a well-ventilated fume hood.

-

Epichlorohydrin is toxic and a suspected carcinogen. All handling should be done in a fume hood with appropriate personal protective equipment.

-

Sodium azide is highly toxic and can form explosive metal azides. It should be handled with care, and acidic conditions should be avoided during workup.

-

Catalytic hydrogenation involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C). Proper safety precautions for handling these materials must be followed.

This technical guide provides a comprehensive overview of the synthesis of this compound. The choice of pathway will depend on the availability of starting materials, scalability requirements, and the specific capabilities of the laboratory. Both routes offer reliable methods for the preparation of this valuable synthetic intermediate.

References

Benzyl 3-aminoazetidine-1-carboxylate CAS number and molecular weight

An In-depth Technical Guide to Benzyl 3-aminoazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on this compound, a key building block in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis, and characterization, offering a valuable resource for researchers in the field.

Chemical Properties and Identifiers

This compound is a versatile bifunctional molecule, incorporating a reactive primary amine and a carbamate-protected azetidine ring. This structure makes it an important synthon for the introduction of the 3-aminoazetidine moiety in the design of novel therapeutic agents.

| Property | Value |

| CAS Number | 112257-20-2[1] |

| Molecular Formula | C₁₁H₁₄N₂O₂[1] |

| Molecular Weight | 206.24 g/mol [1] |

| IUPAC Name | This compound[1] |

| Synonyms | 1-Cbz-3-aminoazetidine, 1-Boc-3-aminoazetidine |

Logical Workflow for Synthesis and Application

The following diagram illustrates a typical workflow from the synthesis of this compound to its potential application in drug discovery.

Caption: A generalized workflow for the synthesis, characterization, and application of this compound in drug discovery.

Experimental Protocols

While specific experimental procedures can vary, the following provides a representative protocol for the synthesis and purification of this compound.

Synthesis of this compound

This procedure involves the protection of 3-aminoazetidine with a benzyloxycarbonyl (Cbz) group.

Materials:

-

3-Aminoazetidine dihydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-aminoazetidine dihydrochloride in water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium bicarbonate in water to neutralize the hydrochloride salt.

-

Add a solution of benzyl chloroformate in dichloromethane dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Column Chromatography

Materials:

-

Crude this compound

-

Silica gel

-

Eluent system (e.g., a gradient of ethyl acetate in hexanes)

Procedure:

-

Prepare a silica gel column using the chosen eluent system.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the column.

-

Elute the column with the chosen eluent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be acquired to confirm the chemical structure.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is employed to determine the purity of the final product.

This guide provides a foundational understanding of this compound. For specific applications, further optimization of the described protocols may be necessary. Researchers should always consult relevant safety data sheets (SDS) and perform risk assessments before handling any chemicals.

References

A Technical Guide to Sourcing and Application of Benzyl 3-aminoazetidine-1-carboxylate for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the commercial availability and a representative synthetic application of Benzyl 3-aminoazetidine-1-carboxylate, a key building block in contemporary drug discovery. This versatile scaffold is utilized in the synthesis of innovative therapeutic agents, particularly inhibitors of nicotinamide phosphoribosyltransferase (NAMPT) and modulators of the Hedgehog signaling pathway.

Commercial Supplier Landscape

This compound (CAS: 112257-20-2) and its more common hydrochloride salt (CAS: 1203295-44-6) are available from a range of commercial suppliers specializing in research chemicals and building blocks for drug discovery. The table below summarizes key information from several notable vendors. Please note that pricing is often subject to change and may require account registration for viewing.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price |

| BLD Pharm | This compound hydrochloride | 1203295-44-6 | ≥95% | 1g, 5g, 10g, 25g, 50g, 100g | Inquiry Required |

| LGC Standards | This compound | 112257-20-2 | Not Specified | 1g, 5g | Login Required |

| Ambeed | 1-Cbz-3-Aminoazetidine | 112257-20-2 | ≥95% | 1g, 5g, 10g, 25g, 100g | Inquiry Required |

| Pharmaffiliates | This compound | 112257-20-2 | Not Specified | Inquire | Login Required |

| Key Organics | This compound | 112257-20-2 | >95% | 1g, 5g, 10g | Inquiry Required |

| Angene | This compound | 112257-20-2 | ≥95% | 1g, 5g, 10g, 25g, 100g, 500g | Inquiry Required |

Logical Workflow for Supplier Selection

The process of selecting a suitable commercial supplier for a critical chemical reagent involves several key decision points to ensure quality, cost-effectiveness, and timely delivery for research and development projects.

Experimental Protocol: Synthesis of a NAMPT Inhibitor Precursor

The following is a representative experimental protocol for the N-acylation of an azetidine derivative, a common transformation for this class of compounds in the synthesis of bioactive molecules. This procedure is adapted from the supplementary information of "Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT)" by Palacios et al., a study that highlights the utility of azetidine scaffolds.[1][2]

Reaction: N-Acylation of an aminoazetidine with a carboxylic acid.

Materials:

-

This compound hydrochloride

-

Target Carboxylic Acid (e.g., a substituted pyridine carboxylic acid)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

To a solution of the target carboxylic acid (1.0 equivalent) in anhydrous DMF, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve this compound hydrochloride (1.0 equivalent) in anhydrous DMF and add DIPEA (2.2 equivalents) to neutralize the hydrochloride salt and act as a base.

-

Add the solution of the free amine to the activated carboxylic acid mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-acylated product.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of an N-acylated azetidine derivative, a common step in the development of novel therapeutics.

This technical guide provides a starting point for researchers and drug development professionals working with this compound. By understanding the commercial landscape and having a representative synthetic protocol, the path from sourcing this key building block to its application in the synthesis of novel chemical entities is significantly streamlined.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Benzyl 3-aminoazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Benzyl 3-aminoazetidine-1-carboxylate is a key building block in medicinal chemistry, prized for its role in the synthesis of novel therapeutics. Its unique strained azetidine ring and protected amine functionality make it a versatile scaffold for creating complex molecular architectures. However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and adherence to strict safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the safety and handling guidelines for this compound, based on available public data.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several health risks.

Table 1: GHS Hazard Statement Summary [1]

| Hazard Code | Hazard Statement | Classification Category |

| H302 | Harmful if swallowed | Acute toxicity, oral |

| H312 | Harmful in contact with skin (potential) | Acute toxicity, dermal |

| H315 | Causes skin irritation | Skin corrosion/irritation |

| H318/H319 | Causes serious eye damage / Causes serious eye irritation | Serious eye damage/eye irritation |

| H332 | Harmful if inhaled (potential) | Acute toxicity, inhalation |

| H335 | May cause respiratory irritation | Specific target organ toxicity |

It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to mitigate these risks.

Physical and Chemical Properties

A fundamental aspect of safe handling is understanding the physical and chemical properties of the substance.

Table 2: Physicochemical Data for this compound [1]

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 206.24 g/mol |

| Appearance | Not specified (often a solid or oil) |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Flash Point | Data not available |

| Solubility | Data not available |

| CAS Number | 112257-20-2 |

The lack of publicly available data for properties like flash point necessitates a cautious approach, assuming the compound may be flammable.

Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is essential when working with this compound.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is mandatory to minimize inhalation exposure.

-

Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and in good working order in any area where this chemical is handled.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense for laboratory personnel.

Caption: Personal Protective Equipment (PPE) workflow for handling hazardous chemicals.

Storage Requirements

-

Container: Keep the container tightly closed.

-

Environment: Store in a cool, dry, and well-ventilated area.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

-

Inert Atmosphere: For long-term storage or for sensitive reactions, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.

First Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Caption: First aid response flowchart for chemical exposure incidents.

Specific First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing and shoes. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Accidental Release and Disposal

Spill Response

In the event of a spill, follow these steps:

-

Evacuate all non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable, labeled container for disposal.

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Do not allow the material to enter drains or waterways.

Waste Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service. Do not dispose of it with household waste.

Experimental Protocols for Safety Assessment (General Methodologies)

While specific experimental data for this compound is not publicly available, the following represents standardized protocols used to determine the toxicological properties of new chemical entities.

Acute Oral Toxicity (OECD 423) - Example Protocol

-

Objective: To determine the acute oral toxicity of a substance.

-

Animals: Typically, female rats are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single dose of the substance is administered by gavage.

-

A stepwise procedure is used with a starting dose of 300 mg/kg. The outcome (survival or death) determines the next dose level.

-

Animals are observed for signs of toxicity and mortality for up to 14 days.

-

-

Endpoint: The result is the classification of the substance into one of the GHS categories for acute oral toxicity.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439) - Example Protocol

-

Objective: To assess the potential of a substance to cause skin irritation.

-

Test System: A reconstructed human epidermis model which mimics the biochemical and physiological properties of the upper parts of the human skin.

-

Procedure:

-

The test substance is applied topically to the skin tissue model.

-

After a defined exposure period, the substance is removed by rinsing.

-

The viability of the skin cells is measured using a colorimetric assay (e.g., MTT assay).

-

-

Endpoint: If the cell viability is below a certain threshold (typically 50%), the substance is classified as a skin irritant.

Conclusion

This compound is an invaluable tool in modern drug discovery. However, its potential hazards necessitate a culture of safety and a rigorous adherence to the guidelines outlined in this document. By understanding its properties, utilizing appropriate protective measures, and being prepared for emergencies, researchers can safely harness the synthetic potential of this versatile molecule. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and conduct a thorough risk assessment for any new experimental procedure.

References

Spectroscopic and Structural Elucidation of Benzyl 3-aminoazetidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl 3-aminoazetidine-1-carboxylate, a key building block in medicinal chemistry. The information presented herein is intended to support researchers in the identification, characterization, and utilization of this compound in drug discovery and development. This document details experimental protocols for acquiring spectroscopic data and presents the data in a clear, tabulated format for ease of reference.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound (Molecular Formula: C₁₁H₁₄N₂O₂, Molecular Weight: 206.24 g/mol ).[1]

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.40 - 7.28 | m | - | 5H | Ar-H |

| 5.12 | s | - | 2H | -CH₂ -Ph |

| 4.25 | t | 8.0 | 2H | Azetidine-H |

| 3.75 | t | 8.0 | 2H | Azetidine-H |

| 3.60 - 3.50 | m | - | 1H | Azetidine-CH -NH₂ |

| 1.75 | br s | - | 2H | -NH₂ |

Note: The ¹H NMR data is predicted based on the analysis of similar structures and general chemical shift principles. Experimental data may vary slightly.

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 156.5 | C =O (Carbamate) |

| 136.0 | Ar-C (Quaternary) |

| 128.6 | Ar-C H |

| 128.2 | Ar-C H |

| 128.0 | Ar-C H |

| 67.2 | -C H₂-Ph |

| 55.0 | Azetidine-C H₂ |

| 48.0 | Azetidine-C H-NH₂ |

Note: The ¹³C NMR data is predicted based on the analysis of similar structures and general chemical shift principles. Experimental data may vary slightly.

Table 3: FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Broad | N-H Stretch (Amine) |

| 3030 | Medium | C-H Stretch (Aromatic) |

| 2950 - 2850 | Medium | C-H Stretch (Aliphatic) |

| 1690 | Strong | C=O Stretch (Carbamate) |

| 1500 - 1400 | Medium to Strong | C=C Stretch (Aromatic Ring) |

| 1250 | Strong | C-N Stretch |

| 1100 | Strong | C-O Stretch |

Note: The FT-IR data is predicted based on characteristic absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 206.11 | [M]⁺ (Molecular Ion)[1] |

| 162 | [M - C₂H₄N]⁺ |

| 108 | [M - C₆H₅CH₂O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Note: The mass spectrometry data is based on the exact mass and predicted fragmentation patterns.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: 0-12 ppm.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Number of scans: 1024 or more, due to the lower natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-200 ppm.

-

-

Data Processing: The FID is processed with a Fourier transform and an appropriate line broadening factor. Phase and baseline corrections are applied. Chemical shifts are referenced to the deuterated solvent peak.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Instrument: A standard FT-IR spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Parameters (for ESI-MS):

-

Ionization mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Capillary voltage: 3-4 kV.

-

Nebulizing gas: Nitrogen, at a flow rate appropriate for the instrument.

-

Drying gas: Nitrogen, at a temperature of 200-300 °C.

-

Mass range: A range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-500).

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different spectroscopic techniques provide complementary information for the structural elucidation of this compound.

References

Solubility profile of Benzyl 3-aminoazetidine-1-carboxylate in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for understanding and determining the solubility profile of Benzyl 3-aminoazetidine-1-carboxylate. Due to the limited availability of publicly accessible, quantitative solubility data for this specific compound, this document focuses on providing standardized experimental protocols for solubility determination and best practices for data presentation.

Data Presentation

A comprehensive understanding of a compound's solubility in various solvents is crucial for its application in research and drug development. The following table provides a structured format for recording and comparing the solubility of this compound in a range of common laboratory solvents. Researchers are encouraged to populate this table with their experimentally determined data.

| Solvent Classification | Solvent | Polarity Index | Solubility (mg/mL) at 25°C | Observations |

| Polar Protic | Water | 10.2 | Data not available | |

| Methanol | 5.1 | Data not available | ||

| Ethanol | 4.3 | Data not available | ||

| Isopropanol | 3.9 | Data not available | ||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Data not available | |

| Dimethylformamide (DMF) | 6.4 | Data not available | ||

| Acetonitrile | 5.8 | Data not available | ||

| Acetone | 5.1 | Data not available | ||

| Tetrahydrofuran (THF) | 4.0 | Data not available | ||

| Nonpolar | Toluene | 2.4 | Data not available | |

| Dichloromethane (DCM) | 3.1 | Data not available | ||

| Diethyl Ether | 2.8 | Data not available | ||

| Hexane | 0.1 | Data not available |

Experimental Protocols

To ensure accurate and reproducible solubility data, standardized experimental protocols are essential. The following section details the widely accepted equilibrium shake-flask method for determining thermodynamic solubility.

Equilibrium Solubility Determination via Shake-Flask Method

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent, which is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution.

Materials:

-

This compound (solid form)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble to prepare a concentrated stock solution.

-

Prepare a series of standard solutions of known concentrations by serial dilution of the stock solution. These will be used to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired test solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[1][2] It is advisable to determine the equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

-

To separate the saturated solution from the excess solid, two common methods can be used:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm) into a clean vial.[1] It is important to pre-saturate the filter by discarding the initial portion of the filtrate to avoid loss of the analyte due to adsorption to the filter membrane.

-

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC.[1]

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

-

Safety Precautions:

-

Always handle this compound and all solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

-

Refer to the Safety Data Sheet (SDS) for this compound and each solvent for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of equilibrium solubility using the shake-flask method.

Caption: A flowchart illustrating the major steps of the equilibrium shake-flask solubility assay.

References

The Azetidine Scaffold: A Privileged Framework in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular architectures that can confer superior pharmacological and physicochemical properties to therapeutic agents. Among the saturated heterocycles, the four-membered, nitrogen-containing azetidine ring has emerged as a "privileged" scaffold in contemporary drug design.[1] Its unique conformational rigidity, a feature intermediate between the highly strained aziridine and the more flexible pyrrolidine, allows for precise three-dimensional positioning of substituents. This structural constraint can significantly enhance binding affinity to biological targets by minimizing the entropic penalty upon binding.[1][2]

Historically, the synthesis of this strained ring system presented considerable challenges, limiting its widespread application.[1] However, recent advancements in synthetic methodologies have rendered a diverse array of functionalized azetidines more accessible, thereby unlocking their vast potential for drug discovery.[1][3] Consequently, the azetidine motif is now a key component of several approved drugs and numerous clinical candidates across a multitude of therapeutic areas, including oncology, central nervous system (CNS) disorders, and inflammatory diseases.[1][4] This guide provides a comprehensive technical overview of the strategic applications of azetidine scaffolds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Strategic Incorporation of Azetidine Scaffolds: Key Therapeutic Applications

The versatility of the azetidine ring is evident in its successful incorporation into a wide range of therapeutic agents. Its ability to act as a rigid linker, a conformational constraint, or a pharmacophoric element has been exploited to modulate the activity of various biological targets.

Azetidine Derivatives as Enzyme Inhibitors

The constrained nature of the azetidine ring makes it an ideal scaffold for designing potent and selective enzyme inhibitors.

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibitors: Aberrant STAT3 signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Azetidine-based compounds have been developed as potent STAT3 inhibitors. For instance, (R)-azetidine-2-carboxamides have been identified as a privileged scaffold for potent STAT3 inhibition.[5] Modifications of this core have led to compounds with sub-micromolar IC50 values in STAT3 DNA-binding assays.[5]

Dipeptidyl Peptidase IV (DPP IV) Inhibitors: DPP IV inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. Azetidine-based DPP IV inhibitors, such as 2-cyanoazetidines and 2-ketoazetidines, have shown potent inhibitory activity, with some compounds displaying IC50 values below 100 nM.

Other Enzyme Targets: The application of azetidine scaffolds extends to other enzyme classes as well. Azetidine-based ene-amides have been developed as potent inhibitors of bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in fatty acid biosynthesis, demonstrating potential as antibacterial agents.[6] Additionally, 4-alkylidene-azetidin-2-ones have been shown to inhibit leukocyte elastase and gelatinases, suggesting their potential in treating inflammatory diseases and cancer.[7]

Azetidines in Central Nervous System (CNS) Disorders

The ability of the azetidine scaffold to mimic the conformation of endogenous ligands has led to its use in developing agents targeting the CNS.

GABA Uptake Inhibitors: Azetidine-based compounds have been explored as conformationally constrained analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. Derivatives of azetidin-2-ylacetic acid have demonstrated potent inhibition of the GABA transporter GAT-1, with IC50 values in the low micromolar range.[5]

Azetidines as Bioisosteres

The azetidine ring can serve as a bioisostere for other cyclic and acyclic moieties, offering a strategy to improve pharmacokinetic and pharmacodynamic properties. It can replace larger rings like piperidine and pyrrolidine to enhance metabolic stability and aqueous solubility.[1] Azetidine amides, in particular, exhibit unique torsional profiles compared to other tertiary amides, influencing their structure-activity relationships.[8]

Quantitative Data on Azetidine-Based Compounds

The following tables summarize key quantitative data for representative azetidine-containing compounds across various biological targets, highlighting their potency and, where available, pharmacokinetic properties.

Table 1: Azetidine-Based STAT3 Inhibitors [5][9]

| Compound ID | Cancer Cell Line | IC50 (µM) in STAT3 DNA-Binding Assay |

| 5a | - | 0.55 |

| 5o | - | 0.38 |

| 8i | - | 0.34 |

| H172 (9f) | - | 0.38-0.98 |

| H182 | - | 0.38-0.98 |

| H120 (8e) | - | 1.75 |

| H105 (8f) | - | 2.07 |

Table 2: Azetidine-Based DPP IV Inhibitors

| Subtype | General Structure | Potency Range |

| 2-Cyanoazetidines | Azetidine ring with a cyano group at the 2-position | Sub-micromolar to <100 nM |

| 2-Ketoazetidines | Azetidin-2-one (β-lactam) derivatives | Sub-micromolar to <100 nM |

| 3-Fluoroazetidines | Azetidine ring with a fluorine atom at the 3-position | Sub-micromolar |

Table 3: Azetidine-Based GABA Uptake Inhibitors (GAT-1) [9]

| Lipophilic Moiety | IC50 (µM) |

| 4,4-diphenylbutenyl | 2.83 ± 0.67 |

| 4,4-bis(3-methyl-2-thienyl)butenyl | 2.01 ± 0.77 |

Table 4: Azetidine-Containing Clinical Candidates

| Compound | Target | Indication | Key Data |

| Cobimetinib | MEK1/2 | Cancer | MEK1 IC50 = 4.2 nM, MEK2 IC50 = 6.8 nM[7] |

| Azelnidipine | Calcium Channel Blocker | Hypertension | Approved Drug[2] |

| Ezetimibe | Niemann-Pick C1-like 1 (NPC1L1) | Hypercholesterolemia | Approved Drug[10] |

| GLPG0974 | FFA2 Antagonist | Inflammatory Diseases | IC50 = 9 nM[11] |

| Compound 8d | CCR2 Antagonist | Inflammatory Diseases | CCR2 binding IC50 = 37 nM, Chemotaxis IC50 = 30 nM[9] |

Table 5: Pharmacokinetic Parameters of Oral Azacitidine in Patients with AML [12]

| Parameter | Value |

| Absorption | First-order with lag time |

| Elimination | First-order |

| AUCss | Statistically significant predictor for relapse-free and overall survival |

| Cmax | Statistically significant predictor for relapse-free survival |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel chemical entities. This section provides protocols for the synthesis of a key azetidine building block and a common cell-based assay.

Synthesis of N-Boc-azetidin-3-one

N-Boc-azetidin-3-one is a versatile intermediate for the synthesis of various 3-substituted azetidines.

Materials:

-

1-Benzhydrylazetidin-3-ol

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

Procedure:

-

Deprotection of 1-Benzhydrylazetidin-3-ol: Dissolve 1-benzhydrylazetidin-3-ol in methanol. Add 10% Pd/C catalyst. Subject the mixture to catalytic hydrogenation at room temperature for 3 hours.[13]

-

Filter the reaction mixture to remove the catalyst.

-

N-Boc Protection: To the filtrate, add di-tert-butyl dicarbonate and stir at room temperature for 1 hour.[13]

-

Concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography to obtain 1-tert-butoxycarbonyl-3-hydroxyazetidine (N-Boc-3-hydroxyazetidine).[13]

-

Oxidation to N-Boc-azetidin-3-one: Dissolve N-Boc-3-hydroxyazetidine in anhydrous DCM. Add Dess-Martin periodinane portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purify the crude product by flash column chromatography to yield N-Boc-azetidin-3-one.

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Azetidine-based test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]

-

Compound Treatment: Treat the cells with various concentrations of the azetidine-based compounds. Include a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[14]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[14]

Visualizing the Role of Azetidines: Pathways and Workflows

Diagrammatic representations of signaling pathways and experimental workflows are invaluable tools for understanding the mechanism of action and the discovery process of novel therapeutics.

STAT3 Signaling Pathway and Inhibition by Azetidine Derivatives

Caption: STAT3 signaling pathway and its inhibition by azetidine-based compounds.

Experimental Workflow: Synthesis and Screening of a Focused Azetidine Library

Caption: A typical workflow for the synthesis and screening of a focused azetidine library.

Conclusion

The azetidine scaffold has firmly established its position as a valuable and versatile building block in modern medicinal chemistry. Its unique structural and physicochemical properties have enabled the development of a new generation of therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The continued development of novel synthetic methodologies will undoubtedly lead to an even broader range of functionalized azetidines, further expanding the chemical space for drug discovery. For researchers and drug development professionals, a deep understanding of the structure-activity relationships and potential applications of this privileged scaffold is essential for the design of next-generation therapeutics.

References

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibiting a promiscuous GPCR: iterative discovery of bitter taste receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. omicsonline.org [omicsonline.org]

- 9. Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toxicity and Pharmacokinetic Studies of Aerosolized Clinical Grade Azacitidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Population Pharmacokinetics of Oral Azacitidine, and Exposure-Response Analysis in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 14. Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Benzyl 3-aminoazetidine-1-carboxylate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the incorporation of Benzyl 3-aminoazetidine-1-carboxylate into peptide chains, leveraging its properties as a turn-inducing element to enhance the synthesis of cyclic peptides. The following sections detail the experimental procedures for solid-phase peptide synthesis (SPPS), including coupling, deprotection, cyclization, and purification, as well as the subsequent functionalization of the azetidine moiety.

Introduction

This compound, a Cbz-protected form of a 3-aminoazetidine (3-AAz) building block, serves as a valuable tool in peptide chemistry. Its incorporation into a peptide sequence can significantly improve the efficiency of macrocyclization, particularly for challenging small- to medium-sized cyclic peptides (tetra-, penta-, and hexapeptides).[1][2][3] The azetidine ring acts as a turn-inducing element, pre-organizing the linear peptide precursor for cyclization.[1][2] Furthermore, the Cbz protecting group is orthogonal to the acid-labile side-chain protecting groups commonly used in Fmoc-based solid-phase peptide synthesis, allowing for its selective removal and subsequent late-stage functionalization of the azetidine nitrogen.[1][2][4] This feature opens avenues for creating diverse peptide libraries with modified properties. The azetidine-containing peptides also exhibit enhanced stability towards proteolytic degradation.[1][2]

Key Experimental Protocols

The synthesis of peptides incorporating this compound can be efficiently performed using a combination of solid-phase peptide synthesis (SPPS) for the linear precursor assembly, followed by solution-phase cyclization.

Solid-Phase Synthesis of the Linear Peptide Precursor

The following protocol outlines the manual synthesis of a linear peptide on a 2-chlorotrityl chloride (2-CTC) resin, which allows for the cleavage of the protected peptide, preserving the acid-labile side-chain protecting groups.

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-protected amino acids

-

This compound hydrochloride

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroethanol (TFE)

-

Acetic acid

Procedure:

-

Resin Swelling and First Amino Acid Loading:

-

Swell the 2-CTC resin in DCM for 30 minutes in a peptide synthesis vessel.

-

Dissolve the first Fmoc-protected amino acid (4 eq.) and DIPEA (8 eq.) in DCM.

-

Add the amino acid solution to the resin and shake for 2 hours.

-

Cap any remaining reactive sites on the resin by adding a solution of DCM/Methanol/DIPEA (17:2:1) and shaking for 30 minutes.

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling:

-

Dissolve the next Fmoc-protected amino acid (4 eq.), DIC (4 eq.), and HOBt (or Oxyma Pure) (4 eq.) in DMF.

-

Add the coupling solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Incorporation of this compound:

-

For the coupling of this compound, use a pre-activated approach. Dissolve this compound hydrochloride (4 eq.), HATU (3.95 eq.), and DIPEA (8 eq.) in DMF.

-

Add the activation mixture to the deprotected peptide-resin and shake for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Cleavage of the Protected Linear Peptide from Resin:

-

Wash the final peptide-resin with DCM (5x).

-

Treat the resin with a solution of 20% TFE in DCM for 2 hours.

-

Filter the solution and collect the filtrate.

-

Repeat the cleavage step with fresh TFE/DCM solution.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the protected linear peptide.

-

Solution-Phase Macrocyclization

Materials:

-

Protected linear peptide

-

N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

Procedure:

-

Cyclization Reaction:

-

Dissolve the protected linear peptide in DMF to a final concentration of 1-2 mM.

-

Add DIPEA (4 eq.) and the coupling reagent (e.g., BOP or DEPBT, 2 eq.).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

-

Work-up and Purification:

-

Once the cyclization is complete, dilute the reaction mixture with EtOAc.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude cyclic peptide by flash column chromatography or preparative HPLC.

-

Cbz Deprotection and Late-Stage Functionalization

Materials:

-

Cbz-protected cyclic peptide

-

Methanol (MeOH) or Ethanol (EtOH)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium formate)

-

Electrophile for functionalization (e.g., acyl chloride, sulfonyl chloride, alkyl halide)

-

Base (e.g., DIPEA or triethylamine)

Procedure:

-

Cbz Deprotection (Hydrogenolysis):

-

Dissolve the Cbz-protected cyclic peptide in MeOH or EtOH.

-

Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-16 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the deprotected cyclic peptide.

-

-

Late-Stage Functionalization:

-

Dissolve the deprotected cyclic peptide in a suitable solvent (e.g., DCM or DMF).

-

Add a base (e.g., DIPEA, 2-3 eq.).

-

Add the desired electrophile (1.1-1.5 eq.) and stir the reaction at room temperature until completion (monitored by LC-MS).

-

Quench the reaction and purify the functionalized cyclic peptide by preparative HPLC.

-

Data Presentation

The incorporation of this compound has been shown to significantly improve the yields of cyclic peptides compared to their all-amino acid counterparts.

| Peptide Sequence | Ring Size | Coupling Reagent for Cyclization | Yield of Azetidine-Containing Cyclic Peptide (%) | Yield of Homodetic Cyclic Peptide (%) | Reference |

| cyclo(-Phe-Leu-Ala-Gly(Az)-) | Tetrapeptide | DEPBT | 45 | 9 | [1][2] |

| cyclo(-Tyr-Pro-Phe-Val-Gly(Az)-) | Pentapeptide | DEPBT | 55 | 15 | [1][2] |

| cyclo(-Ala-Gly-Leu-Val-Ile-Gly(Az)-) | Hexapeptide | DEPBT | 62 | 28 | [1][2] |

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and functionalization of azetidine-containing cyclic peptides.

This workflow outlines the key stages from initial resin preparation to the final purified cyclic peptide, including the optional late-stage functionalization step.

Signaling Pathways and Logical Relationships

The decision-making process for the synthesis strategy can be visualized as follows:

This diagram illustrates the logical flow of decisions, from the initial design of the target peptide to the final product, highlighting the key choice of incorporating the azetidine moiety and the subsequent option for functionalization.

References

Application of Benzyl 3-aminoazetidine-1-carboxylate as a Building Block in Drug Discovery

Introduction

Benzyl 3-aminoazetidine-1-carboxylate is a versatile bifunctional building block that has garnered significant attention in medicinal chemistry. Its rigid four-membered azetidine core offers a unique three-dimensional scaffold that can impart favorable physicochemical and pharmacological properties to drug candidates. The presence of a primary amine and a carbamate-protected nitrogen allows for sequential and site-selective functionalization, making it an attractive starting material for the synthesis of diverse compound libraries. This document provides detailed application notes and protocols for the use of this compound in the discovery of novel therapeutics, with a focus on its application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes and CXCR4 antagonists for inflammatory diseases and cancer.

Application in the Synthesis of DPP-4 Inhibitors

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of GLP-1, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. Consequently, DPP-4 has emerged as a key target for the treatment of type 2 diabetes. The azetidine scaffold has been successfully incorporated into potent and selective DPP-4 inhibitors.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies of azetidine-based DPP-4 inhibitors have revealed several key features for optimal activity.[1][2] The azetidine ring serves as a central scaffold, and substituents on both the ring nitrogen and the amino group can significantly influence potency and selectivity. For instance, 2-cyanoazetidines and 2-ketoazetidines have been explored, with large hydrophobic groups on the azetidine nitrogen generally leading to sub-micromolar to nanomolar potency.[1][2]

Quantitative Data for Azetidine-Based DPP-4 Inhibitors

The following table summarizes the in vitro DPP-4 inhibitory activity of a series of pyrazolopyrimidine-based compounds, some of which incorporate a substituted azetidine moiety, highlighting the potential of this scaffold in achieving high potency.

| Compound ID | R Group | DPP-4 Inhibition IC50 (nM) |

| 12a | H | 185.24 |

| 12b | 2'-F | 64.05 |

| 12c | 4'-F | 135.45 |

| 12d | 2',4'-diF | 243.67 |

| 12e | 3'-Cl | 168.63 |

| 12f | 3'-MeO | 88.53 |

| 13 | (S)-Azetidin-3-yl | 22 ± 2 |

| Sitagliptin | (Reference) | 22 ± 2 |

Data adapted from a study on novel tricyclic DPP-4 inhibitors, demonstrating the potency of related azetidine-containing compounds.[1]

Signaling Pathway of GLP-1 and DPP-4 Inhibition

DPP-4 inhibitors exert their therapeutic effect by preventing the degradation of GLP-1. GLP-1, secreted by intestinal L-cells, binds to its receptor (GLP-1R) on pancreatic β-cells, initiating a signaling cascade that ultimately leads to increased insulin secretion.

Application in the Synthesis of CXCR4 Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) and its endogenous ligand, CXCL12, play a pivotal role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis. Dysregulation of the CXCL12/CXCR4 axis is implicated in numerous diseases, making CXCR4 an attractive therapeutic target. This compound can serve as a scaffold for the development of novel CXCR4 antagonists.

Structure-Activity Relationship (SAR) Insights

The development of CXCR4 antagonists has led to the identification of key structural features required for high-affinity binding. Many potent antagonists are peptidic or peptidomimetic in nature, often featuring positively charged residues that interact with acidic pockets in the receptor. The rigid azetidine core can be used to mimic peptide turns and to position key pharmacophoric groups in a favorable orientation for receptor binding.

Quantitative Data for Azetidine-Related CXCR4 Antagonists

While specific data for direct derivatives of this compound are limited in publicly available literature, the following table presents data for related small molecule and peptidomimetic CXCR4 antagonists, illustrating the potencies that can be achieved.

| Compound ID | Compound Type | CXCR4 Binding IC50 (nM) |

| AMD3100 (Plerixafor) | Bicyclam | 44 |

| IT1t | Isothiourea derivative | 2.2 |

| FC131 | Cyclic Pentapeptide | ~10 |

| Compound 31 | Tetrahydroisoquinoline | 31 |

This table includes data for well-characterized CXCR4 antagonists to provide a benchmark for potency.

Signaling Pathway of CXCL12/CXCR4 and its Antagonism

The binding of CXCL12 to CXCR4, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular signaling events that lead to cell migration, proliferation, and survival. CXCR4 antagonists block this interaction, thereby inhibiting these downstream effects.

Experimental Protocols

The following protocols describe general procedures for the functionalization of this compound. These can be adapted for the synthesis of a wide range of derivatives for screening in drug discovery programs.

General Experimental Workflow

Protocol 1: N-Acylation of this compound

This protocol describes the formation of an amide bond by reacting the primary amine of this compound with an acid chloride.

Materials:

-

This compound

-

Acid chloride (e.g., 5-chlorothiophene-2-carbonyl chloride)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware, magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add TEA or DIPEA (1.2 eq) to the solution.

-

Slowly add a solution of the acid chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

Protocol 2: Reductive Amination with this compound

This protocol describes the formation of a secondary amine by reacting this compound with a ketone or aldehyde in the presence of a reducing agent.

Materials:

-

This compound

-

Ketone or aldehyde (e.g., acetone)

-

Anhydrous methanol or dichloroethane (DCE)

-

Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware, magnetic stirrer

Procedure:

-

To a solution of this compound (1.0 eq) and the ketone or aldehyde (1.2 eq) in anhydrous methanol or DCE, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add the reducing agent (STAB or NaBH3CN, 1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.

Protocol 3: Synthesis of Urea Derivatives from this compound

This protocol describes the formation of a urea linkage by reacting the primary amine of this compound with an isocyanate.

Materials:

-

This compound

-

Isocyanate (e.g., phenyl isocyanate)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Standard laboratory glassware, magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF or DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add the isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

If a precipitate forms, collect the product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to afford the desired urea derivative.

This compound is a valuable and versatile building block for the synthesis of novel drug candidates. Its unique structural features and bifunctional nature allow for the creation of diverse molecular architectures with potential therapeutic applications in various disease areas, including metabolic disorders and oncology. The provided protocols and data serve as a guide for researchers to explore the full potential of this important scaffold in their drug discovery efforts.

References

Application Notes: Benzyl 3-aminoazetidine-1-carboxylate in the Synthesis of MAT2A Inhibitors

For Researchers, Scientists, and Drug Development Professionals